molecular formula C13H12ClN3S B280228 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B280228
M. Wt: 277.77 g/mol
InChI Key: MXJDRCSUIDNGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. PTU is a thiourea derivative that has been synthesized using various methods and has been found to have potential applications in the field of medicine and biology.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea is not fully understood, but it is believed to work by inhibiting the synthesis of thyroid hormones by blocking the enzyme thyroperoxidase. This compound has also been found to have antioxidant properties and can scavenge free radicals, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the modulation of oxidative stress, and the inhibition of angiogenesis. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has several advantages for lab experiments, including its ability to inhibit thyroid hormone synthesis and its anticancer properties. However, this compound has some limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the use of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea in scientific research. These include the development of new this compound derivatives with improved properties and the investigation of the role of this compound in the regulation of oxidative stress and inflammation. This compound may also have potential applications in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate 1-(3-chlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, which is then reacted with thiourea to form this compound. Other methods include the reaction of 3-chlorobenzoyl isothiocyanate with pyridine-3-methylamine or the reaction of 3-chlorobenzaldehyde with pyridine-3-thiocarboxamide.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has been extensively used in scientific research for its potential applications in various fields, including medicine, biology, and chemistry. This compound has been found to have antithyroid properties and has been used in the treatment of hyperthyroidism. This compound has also been found to have anticancer properties and has been used in the treatment of various types of cancer, including breast cancer and lung cancer. This compound has also been used in the study of the role of thyroid hormones in brain development and function.

Properties

Molecular Formula

C13H12ClN3S

Molecular Weight

277.77 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea

InChI

InChI=1S/C13H12ClN3S/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18)

InChI Key

MXJDRCSUIDNGRW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CN=CC=C2

Origin of Product

United States

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